Cas no 1806694-06-3 (2-Hydroxy-6-methylphenylhydrazine)

2-Hydroxy-6-methylphenylhydrazine 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-6-methylphenylhydrazine
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- インチ: 1S/C7H10N2O/c1-5-3-2-4-6(10)7(5)9-8/h2-4,9-10H,8H2,1H3
- InChIKey: DQGPWSDEEOVOMV-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(C)=C1NN
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- XLogP3: 1.7
- トポロジー分子極性表面積: 58.3
2-Hydroxy-6-methylphenylhydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A250000962-500mg |
2-Hydroxy-6-methylphenylhydrazine |
1806694-06-3 | 98% | 500mg |
970.20 USD | 2021-06-15 | |
Alichem | A250000962-1g |
2-Hydroxy-6-methylphenylhydrazine |
1806694-06-3 | 98% | 1g |
1,836.65 USD | 2021-06-15 | |
Alichem | A250000962-250mg |
2-Hydroxy-6-methylphenylhydrazine |
1806694-06-3 | 98% | 250mg |
734.40 USD | 2021-06-15 |
2-Hydroxy-6-methylphenylhydrazine 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
2-Hydroxy-6-methylphenylhydrazineに関する追加情報
2-Hydroxy-6-methylphenylhydrazine: A Comprehensive Overview
2-Hydroxy-6-methylphenylhydrazine (CAS No. 1806694-06-3) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound, characterized by its unique structure featuring a hydrazine group attached to a hydroxyl-substituted aromatic ring, exhibits a wide range of applications and properties that make it a valuable molecule for research and development.
The chemical structure of 2-hydroxy-6-methylphenylhydrazine consists of a benzene ring with hydroxyl (-OH) and methyl (-CH3) substituents at the 2nd and 6th positions, respectively. The hydrazine group (-NHNH2) is attached to the benzene ring at the para position relative to the hydroxyl group. This arrangement imparts the molecule with unique electronic and steric properties, which are crucial for its reactivity and functionality.
Recent studies have highlighted the synthesis methods for 2-hydroxy-6-methylphenylhydrazine, with researchers exploring both classical and innovative approaches. Traditional methods involve the reaction of o-hydroxybenzaldehyde with hydrazine hydrate, followed by alkylation to introduce the methyl group. However, modern techniques leverage catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. For instance, microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high purity levels.
The physical properties of 2-hydroxy-6-methylphenylhydrazine include a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in polar solvents such as water and ethanol is moderate, making it suitable for various solution-based reactions. The compound is also known for its stability under neutral conditions, though it may degrade in strongly acidic or basic environments.
In terms of applications, 2-hydroxy-6-methylphenylhydrazine has found utility in several domains. In pharmaceutical research, it serves as an intermediate in the synthesis of bioactive compounds, including anti-inflammatory and anticancer agents. Its ability to form stable complexes with metal ions has also made it a valuable ligand in coordination chemistry and catalysis. Additionally, this compound is employed in the preparation of advanced materials such as conductive polymers and sensors.
Recent advancements in computational chemistry have enabled researchers to delve deeper into the mechanistic insights of reactions involving 2-hydroxy-6-methylphenylhydrazine. Quantum mechanical calculations have revealed that the hydrazine group plays a pivotal role in determining the reactivity of the molecule, particularly in nucleophilic substitution and condensation reactions. These findings have paved the way for more efficient synthetic pathways and improved product selectivity.
The toxicological profile of 2-hydroxy-6-methylphenylhydrazine has also been a subject of interest, with studies focusing on its potential health risks and environmental impact. Experimental data indicate that exposure to this compound may cause mild irritation to skin and eyes, though acute toxicity is relatively low. Regulatory agencies have established guidelines for safe handling and disposal to minimize occupational hazards.
Looking ahead, ongoing research aims to exploit the unique properties of 2-hydroxy-6-methylphenylhydrazine in emerging fields such as nanotechnology and green chemistry. For example, researchers are investigating its use as a building block for self-healing materials and eco-friendly catalysts. Collaborative efforts between academia and industry are expected to unlock new avenues for this compound's application across diverse sectors.
In conclusion, 2-hydroxy-6-methylphenylhydrazine (CAS No. 1806694-06-3) stands out as a multifaceted compound with significant potential in various scientific domains. Its structural features, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations within chemistry and related disciplines.
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